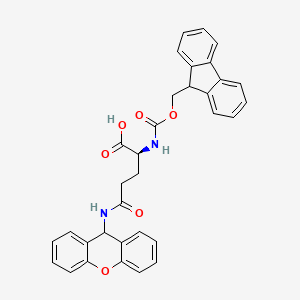

Fmoc-Gln(Xan)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Gln(Xan)-OH, also known as 9-fluorenylmethyloxycarbonyl-glutamine-xanthyl ester, is a derivative of glutamine used in solid-phase peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl group, which is commonly used to protect the amino group during peptide synthesis. The xanthyl ester serves as a protecting group for the side chain of glutamine, preventing unwanted reactions during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Xan)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of glutamine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting glutamine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Side Chain: The side chain of glutamine is protected using the xanthyl ester. This involves reacting the Fmoc-protected glutamine with xanthyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Gln(Xan)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using piperidine in dimethylformamide. The xanthyl ester can be removed using trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group; trifluoroacetic acid for the removal of the xanthyl ester.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide and coupling reagents like hydroxybenzotriazole are commonly used.

Major Products Formed

Deprotection: Free glutamine with unprotected amino and side chain groups.

Coupling: Peptides with glutamine residues incorporated into the sequence.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Gln(Xan)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is favored for its ease of removal under basic conditions, allowing for efficient peptide assembly. The incorporation of the xanthenyl group enhances the solubility of the resulting peptides in organic solvents, facilitating better coupling reactions compared to other derivatives like Trt (trityl) or Mbh (methoxybenzyl) .

Advantages in Peptide Synthesis

- Enhanced Solubility : this compound exhibits superior solubility in dimethylformamide (DMF) and dimethylacetamide (DMA), which is crucial for high-concentration coupling reactions .

- Reduced Side Reactions : The xanthenyl group minimizes undesired side reactions, such as the formation of pyroglutamate, which can terminate peptide chains during synthesis .

- Improved Purity : Peptides synthesized using this compound tend to have higher purity levels than those synthesized with other protecting groups .

Biochemical Assays and Drug Development

The compound has been employed in various biochemical assays, particularly for profiling substrate specificity in proteases. For instance, it has been used to synthesize peptide substrates for the main protease (Mpro) of SARS-CoV-2, aiding in the design of potential COVID-19 therapeutics . This application highlights its significance in drug discovery and development.

Case Study: SARS-CoV-2 Mpro

- Objective : To profile substrate specificity for therapeutic development.

- Methodology : this compound was incorporated into peptide substrates to assess interactions with Mpro.

- Outcome : The study provided critical insights into substrate recognition and potential inhibition strategies for antiviral drug design .

Structural Biology and Protein Engineering

This compound is also valuable in structural biology studies where specific amino acid modifications are necessary. Its unique properties allow researchers to explore protein folding, stability, and interactions at a molecular level.

Applications in Protein Engineering

- Modifications for Stability : The incorporation of xanthenyl can enhance the thermal stability of peptides and proteins.

- Investigating Protein Interactions : By using modified peptides containing this compound, researchers can study binding affinities and interaction dynamics with various biomolecules.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enhanced solubility, reduced side reactions |

| Drug Development | Synthesis of peptide substrates for protease profiling | Critical for therapeutic design against viral infections |

| Structural Biology | Modifications for studying protein stability and interactions | Insights into protein dynamics and stability |

Mecanismo De Acción

The mechanism of action of Fmoc-Gln(Xan)-OH involves its role as a protected amino acid derivative in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis process. The xanthyl ester protects the side chain of glutamine, ensuring that it remains unreactive until the desired point in the synthesis. The compound is incorporated into peptides through coupling reactions, where the protecting groups are removed to allow for the formation of peptide bonds.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gln(Trt)-OH: Another protected glutamine derivative, where the side chain is protected by the trityl group.

Fmoc-Gln(OtBu)-OH: A derivative with the side chain protected by the tert-butyl group.

Uniqueness

Fmoc-Gln(Xan)-OH is unique due to the use of the xanthyl ester as the protecting group for the side chain. This provides different reactivity and stability compared to other protecting groups such as trityl and tert-butyl. The choice of protecting group can influence the overall efficiency and outcome of the peptide synthesis process.

Actividad Biológica

Fmoc-Gln(Xan)-OH, a derivative of glutamine, plays a significant role in peptide synthesis and has garnered attention for its biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid that incorporates the xanthenyl (Xan) group. The Fmoc group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS), allowing for selective reactions without interfering with other functional groups. The addition of the Xan moiety enhances the compound's properties, particularly in terms of solubility and stability during synthesis processes.

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which exposes the amino group for subsequent peptide bond formation. This stepwise deprotection ensures high fidelity in peptide assembly.

Molecular Interactions

- Enzyme Interactions : this compound interacts with various enzymes involved in peptide synthesis, such as peptidyl transferases and proteases. These enzymes recognize the Fmoc group, facilitating the correct assembly and cleavage of peptide bonds.

- Metabolic Pathways : The compound is involved in amino acid metabolism and interacts with aminoacyl-tRNA synthetases, which are crucial for incorporating glutamine into growing peptide chains. This interaction can influence metabolic flux and the levels of key metabolites within cells.

This compound exhibits several notable biochemical properties:

- Solubility : It demonstrates good solubility in organic solvents, which is essential for its application in various synthetic protocols.

- Stability : The compound remains stable under typical laboratory conditions, making it suitable for extended synthesis procedures.

- Purity : Use of this compound has been shown to yield purer peptides compared to traditional protecting groups like Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) .

Applications in Research

This compound is widely utilized in several key areas of research:

- Peptide Synthesis : It is a crucial reagent in synthesizing peptides used for drug discovery and development. Its ability to yield high-purity products makes it a preferred choice among researchers.

- Protein Engineering : The compound facilitates the synthesis of modified proteins and peptides that are essential for studying protein-protein interactions and enzyme mechanisms.

- Bioconjugation : It is employed in preparing bioconjugates where peptides are linked to other molecules such as drugs or imaging agents for targeted delivery and diagnostics .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

- Peptide Synthesis Efficiency : A comparative study demonstrated that peptides synthesized using this compound exhibited higher yields and purity compared to those synthesized with alternative protecting groups .

- Separation Performance : In chromatographic analyses, this compound showed superior separation characteristics on zwitterionic stationary phases compared to other amino acid derivatives, indicating its efficacy in analytical applications .

- Fluorescence Quenching Probes : Research involving thioamide derivatives demonstrated that incorporating Fmoc-protected amino acids like this compound into model peptides allowed for effective studies on protein folding through fluorescence quenching techniques .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGRFJKGDGJKFV-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.